Pim-1 Kinase Inhibition: 1.58 nM Potency vs. Pan-Pim Inhibitor SGI-1776 and In-Class Comparator
This compound inhibits Pim-1 kinase with an IC₅₀ of 1.58 nM in a BAD-peptide phosphorylation assay, representing a ~4.4-fold improvement over the first-generation pan-Pim inhibitor SGI-1776 (Pim-1 IC₅₀ ≈ 7 nM) [1][2]. Crucially, when compared to its 7-(4-methoxyphenyl) regioisomer within the same pyrazolo[1,5-a]pyrimidine series, the 3-methoxy orientation yields ≥10-fold higher Pim-1 potency, demonstrating that the position of the methoxy group is not a trivial substitution but a key potency determinant [1][2].
| Evidence Dimension | Pim-1 kinase IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1.58 nM |
| Comparator Or Baseline | SGI-1776: IC₅₀ ≈ 7 nM; 7-(4-methoxyphenyl) regioisomer: IC₅₀ > 15 nM (series trend) |
| Quantified Difference | 4.4-fold more potent than SGI-1776; >10-fold more potent than 4-methoxy regioisomer |
| Conditions | BAD peptide phosphorylation assay (Ser112), recombinant Pim-1 kinase, ATP at Km concentration. |
Why This Matters
For procurement, this compound offers superior target engagement at lower concentrations, reducing the risk of off-target effects and enabling more efficient dose-response studies in oncology research.
- [1] BindingDB. BDBM50061603 (CHEMBL3394167): Pim-1 Activity Data. IC₅₀ = 1.58 nM. https://bindingdb.org (accessed 2026-04-30). View Source
- [2] Xu, Y.; Brenning, B.; Kultgen, S. G.; et al. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Med. Chem. Lett. 2015, 6 (1), 63–67. DOI: 10.1021/ml500300c. (SGI-1776 Pim-1 IC₅₀ ≈ 7 nM and regioisomer SAR trends). View Source
